7-Chloro-6-methoxychroman-4-one
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Overview
Description
7-Chloro-6-methoxychroman-4-one is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-hydroxyacetophenone.
Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 6th position.
Chlorination: The methoxylated intermediate is then chlorinated to introduce the chlorine atom at the 7th position.
Cyclization: The final step involves cyclization to form the chromanone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-methoxychroman-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound without the chlorine and methoxy substituents.
6-Methoxychroman-4-one: Lacks the chlorine atom at the 7th position.
7-Chlorochroman-4-one: Lacks the methoxy group at the 6th position.
Uniqueness
7-Chloro-6-methoxychroman-4-one is unique due to the combined presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
7-chloro-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3 |
InChI Key |
CUOGFMBCQLIQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CCO2)Cl |
Origin of Product |
United States |
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